molecular formula C16H13NO3 B12968446 Benzyl 3-hydroxy-1H-indole-2-carboxylate

Benzyl 3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B12968446
M. Wt: 267.28 g/mol
InChI Key: KTPCXLQDYHMQMX-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the reaction of benzyl phenylhydrazine with an appropriate carbonyl compound, such as an ester or ketone, in the presence of an acid catalyst like methanesulfonic acid, can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness: Benzyl 3-hydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

benzyl 3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C16H13NO3/c18-15-12-8-4-5-9-13(12)17-14(15)16(19)20-10-11-6-2-1-3-7-11/h1-9,17-18H,10H2

InChI Key

KTPCXLQDYHMQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)O

Origin of Product

United States

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